4-(3,5-Dimethoxyphenyl)benzoic acid
Overview
Description
3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the biphenyl family It is characterized by the presence of two methoxy groups at the 3’ and 5’ positions and a carboxylic acid group at the 4 position on the biphenyl structure
Scientific Research Applications
3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Mechanism of Action
Target of Action
Compounds with a biphenyl structure are often used in medicinal chemistry due to their ability to interact with various biological targets. They can bind to different proteins and enzymes, altering their function .
Mode of Action
The interaction of these compounds with their targets can lead to changes in the target’s function. The presence of the dimethoxy groups might influence the binding affinity of the compound to its target .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. Biphenyl compounds can be involved in a variety of pathways, depending on their specific structure and targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. The presence of carboxylic acid could potentially enhance its solubility, affecting its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and the pathways they are involved in. These effects could range from changes in enzyme activity to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Biochemical Analysis
Biochemical Properties
3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450 and other oxidoreductases. The interactions between 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid and these enzymes can lead to changes in the catalytic activity, affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. Additionally, this compound can interact with transcription factors, influencing gene expression by altering the binding affinity of these factors to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid remains stable under specific conditions, but its degradation products can also have biological activity, influencing the overall outcome of experiments .
Dosage Effects in Animal Models
The effects of 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. Understanding the dosage-dependent effects of 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid is essential for its safe and effective use in research .
Metabolic Pathways
3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolic transformations can affect the biological activity and toxicity of 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluoroarenes.
Nucleophilic Aromatic Substitution: Sodium methoxide is used to introduce methoxy groups into the fluoroarene starting materials.
Suzuki Coupling: Selected mono- and dimethoxy haloarenes undergo Suzuki coupling with chlorinated phenylboronic acids to yield the desired methoxylated biphenyl derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Sodium methoxide (NaOMe) is used for nucleophilic aromatic substitution.
Major Products
Oxidation: Hydroxylated biphenyl derivatives.
Reduction: Biphenyl alcohol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxy-[1,1’-biphenyl]: Similar structure but lacks the carboxylic acid group.
3,3’-Dichloro-2,5-dimethoxy-[1,1’-biphenyl]: Contains chlorine atoms instead of a carboxylic acid group.
4’-Hydroxy-4,5-dimethoxy-[1,1’-biphenyl]-2-carbonitrile: Contains a hydroxyl and a nitrile group instead of a carboxylic acid.
Uniqueness
3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both methoxy groups and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-7-12(8-14(9-13)19-2)10-3-5-11(6-4-10)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVBMZKNQVMSJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683325 | |
Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913647-91-3 | |
Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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